VU590 HCl VU590 HCl VU590 is a small molecule inhibitor of KCNJ1 (IC50 = 294 nM).
Brand Name: Vulcanchem
CAS No.: 1783987-83-6
VCID:
InChI: InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H
SMILES: C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Molecular Formula: C24H34Cl2N4O7
Molecular Weight: 561.457

VU590 HCl

CAS No.: 1783987-83-6

Inhibitors

VCID:

Molecular Formula: C24H34Cl2N4O7

Molecular Weight: 561.457

Purity: >98% (or refer to the Certificate of Analysis)

VU590 HCl - 1783987-83-6

CAS No. 1783987-83-6
Product Name VU590 HCl
Molecular Formula C24H34Cl2N4O7
Molecular Weight 561.457
IUPAC Name 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride
Standard InChI InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H
Standard InChIKey FRYYSUBAHIUBNJ-UHFFFAOYSA-N
SMILES C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Appearance Solid powder
Description VU590 is a small molecule inhibitor of KCNJ1 (IC50 = 294 nM).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms VU590 HCl; VU590 dihydrochloride; VU590; VU-590; VU 590; CID-4536383; CID 4536383; CID4536383; ML 111; ML111 ; ML-111;
Reference 1: Li Z, Davis JA, Swale DR. Chemical inhibition of Kir channels reduces salivary secretions and phloem feeding of the cotton aphid, Aphis gossypii (Glover). Pest Manag Sci. 2019 Feb 19. doi: 10.1002/ps.5382. [Epub ahead of print] PubMed PMID: 30785236.
2: Calderone V, Martelli A, Piragine E, Citi V, Testai L, Breschi MC. The Renal Outer Medullary Potassium Channel (ROMK): An Intriguing Pharmacological Target for an Innovative Class of Diuretic Drugs. Curr Med Chem. 2018;25(23):2627-2636. doi: 10.2174/0929867324666171012120937. Review. PubMed PMID: 29022503.
3: Shahi PK, Liu X, Aul B, Moyer A, Pattnaik A, Denton J, Pillers DM, Pattnaik BR. Abnormal Electroretinogram after Kir7.1 Channel Suppression Suggests Role in Retinal Electrophysiology. Sci Rep. 2017 Sep 6;7(1):10651. doi: 10.1038/s41598-017-11034-1. PubMed PMID: 28878288; PubMed Central PMCID: PMC5587531.
4: Kharade SV, Sheehan JH, Figueroa EE, Meiler J, Denton JS. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590. Mol Pharmacol. 2017 Sep;92(3):338-346. doi: 10.1124/mol.117.108472. Epub 2017 Jun 15. PubMed PMID: 28619748; PubMed Central PMCID: PMC5553192.
5: Crankshaw DJ, Crosby DA, Morrison JJ. Effects of the KIR7.1 Blocker VU590 on Spontaneous and Agonist-Induced Contractions of Human Pregnant Myometrium. Reprod Sci. 2017 Oct;24(10):1402-1409. doi: 10.1177/1933719116687657. Epub 2017 Jan 10. PubMed PMID: 28071357.
6: Piermarini PM, Dunemann SM, Rouhier MF, Calkins TL, Raphemot R, Denton JS, Hine RM, Beyenbach KW. Localization and role of inward rectifier K(+) channels in Malpighian tubules of the yellow fever mosquito Aedes aegypti. Insect Biochem Mol Biol. 2015 Dec;67:59-73. doi: 10.1016/j.ibmb.2015.06.006. Epub 2015 Jun 12. PubMed PMID: 26079629.
7: Wright PD, Kanumilli S, Tickle D, Cartland J, Bouloc N, Dale T, Tresize DJ, McCloskey C, McCavera S, Blanks AM, Kettleborough C, Jerman JC. A High-Throughput Electrophysiology Assay Identifies Inhibitors of the Inwardly Rectifying Potassium Channel Kir7.1. J Biomol Screen. 2015 Jul;20(6):739-47. doi: 10.1177/1087057115569156. Epub 2015 Feb 5. PubMed PMID: 25656238.
8: McCloskey C, Rada C, Bailey E, McCavera S, van den Berg HA, Atia J, Rand DA, Shmygol A, Chan YW, Quenby S, Brosens JJ, Vatish M, Zhang J, Denton JS, Taggart MJ, Kettleborough C, Tickle D, Jerman J, Wright P, Dale T, Kanumilli S, Trezise DJ, Thornton S, Brown P, Catalano R, Lin N, England SK, Blanks AM. The inwardly rectifying K+ channel KIR7.1 controls uterine excitability throughout pregnancy. EMBO Mol Med. 2014 Sep;6(9):1161-74. doi: 10.15252/emmm.201403944. PubMed PMID: 25056913; PubMed Central PMCID: PMC4197863.
9: Rouhier MF, Raphemot R, Denton JS, Piermarini PM. Pharmacological validation of an inward-rectifier potassium (Kir) channel as an insecticide target in the yellow fever mosquito Aedes aegypti. PLoS One. 2014 Jun 24;9(6):e100700. doi: 10.1371/journal.pone.0100700. eCollection 2014. PubMed PMID: 24959745; PubMed Central PMCID: PMC4069099.
10: Bhave G, Chauder BA, Liu W, Dawson ES, Kadakia R, Nguyen TT, Lewis LM, Meiler J, Weaver CD, Satlin LM, Lindsley CW, Denton JS. Development of a selective small-molecule inhibitor of Kir1.1, the renal outer medullary potassium channel. Mol Pharmacol. 2011 Jan;79(1):42-50. doi: 10.1124/mol.110.066928. Epub 2010 Oct 6. PubMed PMID: 20926757; PubMed Central PMCID: PMC3014278.
11: Lewis LM, Bhave G, Chauder BA, Banerjee S, Lornsen KA, Redha R, Fallen K, Lindsley CW, Weaver CD, Denton JS. High-throughput screening reveals a small-molecule inhibitor of the renal outer medullary potassium channel and Kir7.1. Mol Pharmacol. 2009 Nov;76(5):1094-103. doi: 10.1124/mol.109.059840. Epub 2009 Aug 25. PubMed PMID: 19706730; PubMed Central PMCID: PMC2774996.
PubChem Compound 71433535
Last Modified Nov 11 2021
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